molecular formula C7H7Br2N B3248521 5-Bromo-2-(1-bromoethyl)pyridine CAS No. 187617-57-8

5-Bromo-2-(1-bromoethyl)pyridine

Cat. No.: B3248521
CAS No.: 187617-57-8
M. Wt: 264.94 g/mol
InChI Key: SMRQBMBPABLNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-bromoethyl)pyridine: is an organic compound with the molecular formula C7H7Br2N . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring and an ethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-bromoethyl)pyridine typically involves the bromination of 2-ethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(1-bromoethyl)pyridine undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Oxidation Products: Oxidized derivatives of pyridine.

    Reduction Products: Reduced forms of the compound, such as amines.

Scientific Research Applications

Chemistry: 5-Bromo-2-(1-bromoethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridines on biological systems

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-bromoethyl)pyridine involves its interaction with molecular targets through its bromine atoms and pyridine ring. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the pyridine ring can act as a ligand in coordination chemistry. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-5-iodopyridine

Comparison: 5-Bromo-2-(1-bromoethyl)pyridine is unique due to the presence of two bromine atoms and an ethyl group on the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other brominated pyridines. For example, the presence of the ethyl group can influence the compound’s solubility and its behavior in chemical reactions.

Properties

IUPAC Name

5-bromo-2-(1-bromoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRQBMBPABLNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-ethyl-5-bromopyridine (1.86 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol) in 1,2-dichloroethane (20 ml) was brought to reflux before the addition of azoisobutyronitrile (AIBN) (20 mg). The solution was then refluxed for a further two hours. The cooled suspension was filtered and evaporated in vacuo. Purification by column chromatography (silica gel, eluting with 1:1 dichloromethane/hexane) gave the desired product as a pale yellow oil (2.12 g, 80%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
azoisobutyronitrile
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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